molecular formula C22H14O2 B1375460 2,6-diphenylfuro[2,3-f][1]benzofuran CAS No. 5379-77-1

2,6-diphenylfuro[2,3-f][1]benzofuran

Cat. No.: B1375460
CAS No.: 5379-77-1
M. Wt: 310.3 g/mol
InChI Key: QDHGBWBEBOMJCI-UHFFFAOYSA-N
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Description

2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran is an organic compound with the molecular formula C22H14O2. It is a member of the benzofuran family, characterized by a fused ring structure that includes two phenyl groups attached at the 2 and 6 positions of the benzo[1,2-b:4,5-b’]difuran core. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The compound’s use in the synthesis of new conjugated polymers suggests potential applications in the development of new materials . Its use as an organic semiconductor also indicates potential future directions in electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization to form the difuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-diphenylfuro[2,3-f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHGBWBEBOMJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran a suitable material for organic light-emitting diodes (OLEDs)?

A1: The research paper highlights several key properties of 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran, specifically when it's incorporated into a larger molecule called 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF), that make it attractive for OLED applications:

  • Ambipolar Charge Transport: CZBDF demonstrates well-balanced and high electron and hole mobilities, exceeding 10⁻³ cm² V⁻¹ s⁻¹. This ambipolar nature is crucial for efficient charge recombination and light emission in OLED devices. []
  • Wide Band Gap: The wide-gap characteristic of CZBDF is beneficial for achieving full-color emission in OLEDs. []
  • Thermal Stability: CZBDF exhibits high thermal stability, which is important for the operational lifespan and performance of OLED devices. []

Q2: How does the performance of CZBDF as a host material in OLEDs compare to other materials?

A: The research indicates that CZBDF, with its incorporated 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran structure, enables the fabrication of both heterojunction and homojunction RGB-emitting OLEDs. Impressively, the performance of the CZBDF-based homojunction devices is comparable to, or even surpasses, that of heterojunction devices utilizing multiple materials. This suggests that CZBDF can simplify device architecture and potentially reduce manufacturing complexity while maintaining or improving performance. []

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